3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound belongs to the family of triazolo-thiadiazoles, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work through the inhibition of specific enzymes and receptors, leading to the disruption of certain biological pathways. This disruption can ultimately result in the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and possess antibacterial activity. Additionally, it has been explored for its potential to modulate certain receptors and enzymes, making it a potential drug candidate for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a drug candidate. Its diverse biological activities make it a promising compound for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the exploration of its potential as an antiviral agent. Additionally, further studies can be conducted to understand its mechanism of action and its potential as a drug candidate for various diseases. Furthermore, the synthesis of new analogs of this compound can be explored to improve its solubility and biological activity.
Synthesemethoden
The synthesis of 3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the commonly used methods involves the reaction of 4-fluorobenzylamine with 2-(chloromethyl)benzonitrile, followed by the reaction with thiosemicarbazide and sodium hydroxide. The resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and antimicrobial agent. Additionally, it has been explored for its ability to inhibit certain enzymes and receptors, making it a potential drug candidate.
Eigenschaften
Molekularformel |
C17H13FN4S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-benzyl-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c18-14-8-6-13(7-9-14)11-16-21-22-15(19-20-17(22)23-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
WFXHJMYJOMPKID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.